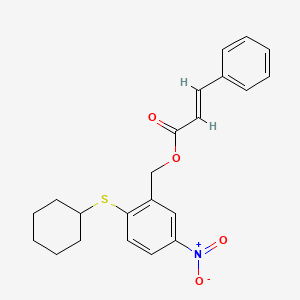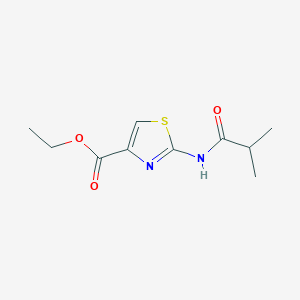
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in various chemical syntheses and applications.
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)imidazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, specifically in complex II . This enzyme plays a crucial role in energy production within cells.
Mode of Action
3-(Difluoromethyl)imidazole-4-carboxylic acid acts by inhibiting the activity of succinate dehydrogenase . The compound’s interaction with SDH prevents the enzyme from performing its normal function in the mitochondrial respiratory chain, leading to disruption of energy production within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)imidazole-4-carboxylic acid affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway for energy production in cells. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .
Result of Action
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)imidazole-4-carboxylic acid leads to disruption of energy production within cells . This can result in cell death, providing the basis for the compound’s use as a fungicide . The compound has been shown to have antifungal activity against a range of phytopathogenic fungi .
Biochemical Analysis
Biochemical Properties
The compound 3-(Difluoromethyl)imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This interaction with SDHI is crucial for its fungicidal mechanism of action .
Cellular Effects
The effects of 3-(Difluoromethyl)imidazole-4-carboxylic acid on cells are primarily related to its inhibition of succinate dehydrogenase (SDHI), an enzyme that plays a critical role in cellular respiration . By inhibiting this enzyme, the compound can disrupt the normal metabolic processes of the cell, leading to the death of the cell .
Molecular Mechanism
The molecular mechanism of action of 3-(Difluoromethyl)imidazole-4-carboxylic acid involves its interaction with succinate dehydrogenase (SDHI). The compound binds to the enzyme, inhibiting its activity and disrupting the normal metabolic processes of the cell . This leads to the death of the cell, making the compound effective as a fungicide .
Metabolic Pathways
3-(Difluoromethyl)imidazole-4-carboxylic acid is involved in the inhibition of the succinate dehydrogenase (SDHI) pathway . This enzyme is a key component of the citric acid cycle, a crucial metabolic pathway in cells . By inhibiting SDHI, the compound disrupts this pathway, leading to the death of the cell .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of imidazole derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group to the imidazole ring .
Industrial production methods may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of difluoromethylated imidazole alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and functional materials for biomedical applications.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid can be compared with other difluoromethylated heterocyclic compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is also used in the synthesis of succinate dehydrogenase inhibitors and shares similar chemical properties.
Difluoromethylated pyrrole and thiophene derivatives: These compounds exhibit potent biological activity and are used in the development of fungicides and other agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(difluoromethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVIAVHWFCVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2472319.png)
![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)
![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)
![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)
![2-(3-benzyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2472325.png)

![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)

![1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2472336.png)
![2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2472337.png)
acetic acid](/img/structure/B2472339.png)
![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)

